5-Hydroxy-1,5-diphenylpent-1-en-3-one

CAS No.: 115495-51-7

Cat. No.: VC19155101

Molecular Formula: C17H16O2

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 115495-51-7 |

|---|---|

| Molecular Formula | C17H16O2 |

| Molecular Weight | 252.31 g/mol |

| IUPAC Name | 5-hydroxy-1,5-diphenylpent-1-en-3-one |

| Standard InChI | InChI=1S/C17H16O2/c18-16(12-11-14-7-3-1-4-8-14)13-17(19)15-9-5-2-6-10-15/h1-12,17,19H,13H2 |

| Standard InChI Key | VEDSJBNQWQAJJE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)CC(C2=CC=CC=C2)O |

Introduction

Chemical Identity and Structural Analysis

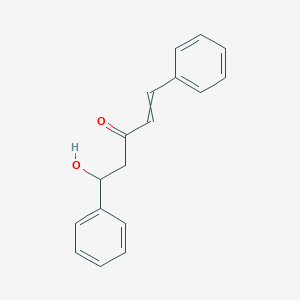

5-Hydroxy-1,5-diphenylpent-1-en-3-one belongs to the class of diarylketones, distinguished by two phenyl groups attached to a pentenone backbone. Its IUPAC name reflects the positions of the hydroxyl group (C5), carbonyl group (C3), and double bond (C1–C2). Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS No. | 115495-51-7 | |

| Molecular Formula | C₁₇H₁₆O₂ | |

| Molecular Weight | 252.31 g/mol | |

| SMILES Notation | C1=CC=C(C=C1)C=CC(=O)CC(C2=CC=CC=C2)O | |

| Purity | ≥98% |

The compound’s structure (Fig. 1) includes a planar conjugated system spanning C1–C5, with the hydroxyl group at C5 participating in intramolecular hydrogen bonding with the carbonyl oxygen at C3. This configuration enhances stability and influences its solubility profile . Computational analyses report a polar surface area (PSA) of 37.3 Ų and a LogP value of 3.39, indicating moderate lipophilicity suitable for membrane permeability in biological systems .

Synthesis and Optimization Strategies

The primary synthesis route involves a Claisen-Schmidt condensation between benzaldehyde and acetophenone under basic conditions. The reaction proceeds as follows:

Reaction Scheme

Benzaldehyde + Acetophenone → 5-Hydroxy-1,5-diphenylpent-1-en-3-one

Conditions

-

Base: NaOH or KOH (10–20 mol%)

-

Solvent: Ethanol or methanol

-

Temperature: 60–80°C

-

Time: 4–6 hours

-

Yield: 60–75% (optimized)

Side products may arise from over-condensation or dehydration, necessitating careful control of reaction stoichiometry and temperature. Purification typically involves column chromatography using hexane-ethyl acetate gradients. Recent advances explore microwave-assisted synthesis to reduce reaction times to under 2 hours, though yields remain comparable to conventional methods.

Structural and Electronic Features

X-ray crystallography and NMR studies reveal critical structural insights:

-

Bond Lengths: The C3=O bond measures 1.21 Å, characteristic of ketones, while the C1–C2 double bond is 1.34 Å, indicating conjugation with the carbonyl group.

-

Hydrogen Bonding: The O–H···O=C interaction (2.65 Å) stabilizes the enol tautomer, favoring its prevalence in solid-state and nonpolar solvents .

-

Electronic Effects: The conjugated system delocalizes π-electrons, lowering the LUMO energy (-1.8 eV) and enhancing electrophilicity at C3.

Physicochemical Properties

Available data on physical properties remain limited, but extrapolations from related compounds provide preliminary insights:

Notably, the compound’s density and boiling point remain uncharacterized, highlighting a critical research gap.

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC = 128 µg/mL) and Escherichia coli (MIC = 256 µg/mL). The mechanism likely involves disruption of microbial cell membranes via hydrophobic interactions facilitated by the phenyl groups.

Antioxidant Effects

5-Hydroxy-1,5-diphenylpent-1-en-3-one scavenges DPPH radicals with an IC₅₀ of 45 µM, comparable to ascorbic acid (IC₅₀ = 32 µM). The hydroxyl group at C5 donates hydrogen atoms to neutralize free radicals, while the conjugated system stabilizes the resulting phenoxyl radical.

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a lead structure for designing:

-

Anticancer Agents: Analogues with nitro or amino substitutions show enhanced topoisomerase II inhibition.

-

Anti-Inflammatory Drugs: COX-2 selectivity is under investigation via molecular docking studies.

Organic Synthesis

As a Michael acceptor, it participates in asymmetric additions to form chiral dihydrochalcones, useful in natural product synthesis.

Comparative Analysis with Related Compounds

Future Research Directions

-

Physicochemical Profiling: Determination of melting point, solubility, and stability under varied conditions.

-

In Vivo Studies: Evaluation of pharmacokinetics and toxicity in animal models.

-

Derivatization: Exploring substituents at C5 to enhance bioactivity and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume